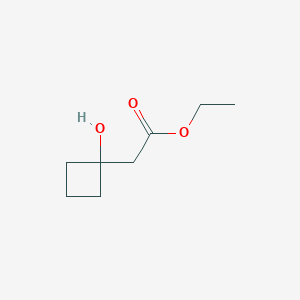

Ethyl 2-(1-hydroxycyclobutyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(1-hydroxycyclobutyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-hydroxycyclobutyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-hydroxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVPQPEBUXGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Cyclobutane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(1-hydroxycyclobutyl)acetate

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a significantly underutilized yet highly valuable scaffold.[1] Its inherent ring strain (26.3 kcal mol⁻¹) and unique puckered three-dimensional conformation offer a rigid framework that can improve metabolic stability, direct key pharmacophore groups, and serve as a bioisosteric replacement for other cyclic systems or even planar phenyl rings.[1][2] Unlike more flexible cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into its most biologically active conformation, potentially enhancing potency and selectivity.[3][4]

Ethyl 2-(1-hydroxycyclobutyl)acetate, a bifunctional molecule featuring both a tertiary alcohol and an ester, represents a key building block for accessing this valuable chemical space. Its structure allows for diverse synthetic elaborations, making it an important intermediate for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, grounded in established chemical principles and supported by data from analogous systems.

Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its application in synthesis, including purification, reaction setup, and storage. The key physicochemical data for Ethyl 2-(1-hydroxycyclobutyl)acetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27784-32-3 | |

| Molecular Formula | C₈H₁₄O₃ | [5] |

| Molecular Weight | 158.20 g/mol | |

| Appearance | Liquid | |

| Purity (Commercial) | Typically ≥95% | |

| InChIKey | MVBVPQPEBUXGLT-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)CC1(CCC1)O | [5] |

Synthesis via the Reformatsky Reaction

A primary and highly effective route to β-hydroxy esters such as Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky reaction.[6] This organometallic reaction involves the condensation of an α-halo ester with a ketone or aldehyde, mediated by metallic zinc.[7][8] The key advantage of this method is that the organozinc reagent, or 'Reformatsky enolate', is prepared in situ and is less reactive than corresponding lithium enolates or Grignard reagents, preventing undesired side reactions like self-condensation or nucleophilic attack on the ester moiety.[7][9]

The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of ethyl bromoacetate to form an organozinc intermediate.[9] This enolate then adds to the electrophilic carbonyl carbon of cyclobutanone through a six-membered chair-like transition state.[7][9] A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product.[7]

Caption: Synthetic workflow for Ethyl 2-(1-hydroxycyclobutyl)acetate via the Reformatsky reaction.

Experimental Protocol: Synthesis

Causality: All glassware must be rigorously dried to prevent quenching of the moisture-sensitive organozinc intermediate. The reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidation.

-

Setup : Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

-

Reagent Charging : Charge the flask with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Initiation : Add a small crystal of iodine to activate the zinc surface, if necessary.

-

Addition : Prepare a solution of cyclobutanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.

-

Reaction : After the addition is complete, continue to stir the mixture at reflux for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

-

Workup : Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for Ethyl 2-(1-hydroxycyclobutyl)acetate is scarce, its spectral features can be reliably predicted based on its functional groups and by drawing comparisons with its well-characterized cyclopentyl and cyclohexyl analogs.[10]

Caption: Key chemical transformations of Ethyl 2-(1-hydroxycyclobutyl)acetate.

-

Oxidation : The tertiary alcohol is resistant to oxidation under standard conditions (e.g., PCC, Jones reagent). This chemical inertness is a valuable feature, allowing for selective manipulation of other functional groups in a more complex molecule.

-

Dehydration : Acid-catalyzed dehydration readily eliminates water to form the thermodynamically stable α,β-unsaturated ester, Ethyl 2-(cyclobutylidene)acetate. This reaction is often an undesired side reaction during synthesis or purification if acidic conditions are not carefully controlled. [11]

-

Reduction : The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. [10]This reaction yields 2-(1-hydroxycyclobutyl)ethan-1-ol, a useful 1,3-diol intermediate.

-

Saponification (Ester Hydrolysis) : In the presence of aqueous base (e.g., NaOH, KOH) followed by acidic workup, the ester is hydrolyzed to the corresponding carboxylic acid, 2-(1-hydroxycyclobutyl)acetic acid. [10]

Experimental Protocol: Saponification

-

Reaction Setup : Dissolve Ethyl 2-(1-hydroxycyclobutyl)acetate (1.0 equivalent) in a mixture of methanol and 1 M aqueous NaOH (2-3 equivalents). [10]2. Heating : Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed. [10]3. Workup : Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute with water and wash with diethyl ether to remove any neutral organic impurities.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.

-

Extraction : Extract the acidified aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound.

-

Stability : The compound is stable under normal conditions. [12]Avoid strong oxidizing agents and strong bases. [12]* Storage : For long-term stability, it is recommended to store the compound under refrigeration in a tightly sealed container. [12]Commercial suppliers often ship the product on ice packs. * Safety : May cause skin and eye irritation, and respiratory irritation. [13]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. [12]

Conclusion

Ethyl 2-(1-hydroxycyclobutyl)acetate is a valuable and versatile chemical building block. Its synthesis is readily achieved via the robust Reformatsky reaction. The compound's key features—a stable tertiary alcohol and a reactive ester moiety, all appended to a conformationally constrained cyclobutane ring—make it an attractive starting point for the synthesis of complex molecules. A thorough understanding of its spectroscopic signature and chemical reactivity, as detailed in this guide, is crucial for its effective application in research, particularly in the fields of organic synthesis and medicinal chemistry, where the unique properties of the cyclobutane scaffold are increasingly being leveraged to design the next generation of therapeutics.

References

-

W. P. T. M. van der Drift, P. H. H. van den Elst, M. van der Riet, M. van Gool, G. A. van der Marel, H. S. Overkleeft, D. V. Filippov, F. L. van Delft, J. C. M. van Hest & F. P. J. T. Rutjes. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

BYJU'S. (2019). Reformatsky reaction. [Link]

-

J. Shearman, J. F. Keaney, L. P. G. Morelli, M. G. H. Scott, H. L. Bolt, C. G. Dow, M. J. Bodkin, M. van den Hoogen, T. J. Korver, A. J. Mulholland & J. Spencer. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1). [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

-

PubChem. (n.d.). Ethyl 2-(1-hydroxycyclopentyl)acetate. [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

-

YouTube. (2021). Reformatsky Reaction. [Link]

-

PubChemLite. (n.d.). Ethyl 2-(1-hydroxycyclobutyl)acetate (C8H14O3). [Link]

-

YouTube. (2021). NMR spectrum of ethyl acetate. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. PubChemLite - Ethyl 2-(1-hydroxycyclobutyl)acetate (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 6. byjus.com [byjus.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 | Benchchem [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. Ethyl 2-(1-hydroxycyclopentyl)acetate | C9H16O3 | CID 11805214 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Scalable Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate via the Reformatsky Protocol

Executive Summary

Ethyl 2-(1-hydroxycyclobutyl)acetate is a critical

This guide details the Reformatsky Reaction as the definitive synthetic pathway. Unlike Grignard reagents, which are often too basic and prone to self-condensation with ester substrates, the organozinc intermediates used here offer the requisite chemoselectivity. This protocol utilizes Trimethylsilyl chloride (TMSCl) for zinc activation, a modern improvement over traditional iodine activation, ensuring higher reproducibility and yields (typically 65–85%).

Retrosynthetic Analysis & Strategy

To design the synthesis, we must disconnect the C-C bond between the

Strategic Disconnection

The target molecule is a tertiary alcohol. The most logical disconnection reveals two commercially available precursors: Cyclobutanone and Ethyl bromoacetate .

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Why Reformatsky?

-

Chemo-selectivity: The "Reformatsky enolate" (BrZnCH₂COOEt) is less reactive than lithium enolates or Grignard reagents.[1] It adds to the ketone (cyclobutanone) but does not attack the ester group of the starting material or the product.

-

Steric Tolerance: The reaction proceeds efficiently even with the steric strain inherent in the cyclobutane ring.

Core Synthesis Pathway: The Reformatsky Reaction[2][3][4][5][6][7][8]

Reaction Mechanism

The reaction proceeds via the oxidative insertion of metallic zinc into the carbon-bromine bond of ethyl bromoacetate. This generates a nucleophilic organozinc species that attacks the electrophilic carbonyl of cyclobutanone.

Figure 2: Mechanistic flow of the Reformatsky reaction.

Detailed Experimental Protocol

This protocol is normalized for a 50 mmol scale. It incorporates a TMSCl activation step to ensure initiation, which is the most common failure point in this synthesis.

Reagents & Stoichiometry

| Component | Role | Equiv. | Amount |

| Cyclobutanone | Electrophile | 1.0 | 3.50 g (50 mmol) |

| Ethyl Bromoacetate | Nucleophile Precursor | 1.2 | 10.02 g (60 mmol) |

| Zinc Dust | Metal Reagent | 1.5 | 4.90 g (75 mmol) |

| TMSCl | Activator | 0.05 | ~0.3 mL |

| THF (Anhydrous) | Solvent | N/A | 50 mL |

| HCl (1M) | Quenching Agent | Excess | 50 mL |

Step-by-Step Methodology

Step 1: Zinc Activation (Critical)

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Add Zinc dust (4.90 g) to the flask.

-

Flame-dry the zinc under a stream of nitrogen (or heat with a heat gun) to remove surface moisture. Allow to cool.

-

Add anhydrous THF (30 mL) .

-

Add TMSCl (0.3 mL) . Stir vigorously for 15 minutes at room temperature. Note: This removes the oxide layer, exposing reactive Zn(0).[2][3]

Step 2: Initiation

-

Prepare a solution of Ethyl bromoacetate (10.02 g) and Cyclobutanone (3.50 g) in anhydrous THF (20 mL) .

-

Add approximately 10% of this solution to the zinc suspension.

-

Heat the mixture gently to reflux (approx. 65°C).

-

Visual Check: Initiation is confirmed by a sudden exotherm (foaming) or the disappearance of the yellow iodine color (if iodine were used). With TMSCl, look for the suspension turning grey/cloudy and a temperature spike.

Step 3: Addition & Reaction

-

Once initiated, remove the heat source.[4]

-

Add the remaining solution of cyclobutanone/bromoacetate dropwise via an addition funnel over 30–45 minutes. Control: Maintain a gentle reflux using the reaction's own exotherm.

-

After addition is complete, reflux for an additional 2 hours to ensure conversion.

Step 4: Workup & Isolation

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 1M HCl (50 mL) to quench the zinc alkoxide. Caution: Hydrogen gas evolution.

-

Extract the aqueous layer with Diethyl ether (3 x 50 mL) .

-

Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude oil is typically 85-90% pure.

-

Purify via vacuum distillation (bp approx. 85-90°C at 10 mmHg) or flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Validation & Quality Control

To validate the synthesis, compare analytical data against the expected signals.[5]

Expected NMR Data (CDCl₃)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 4.18 | Quartet ( | 2H | Ethyl | |

| 3.65 | Singlet (Broad) | 1H | ||

| 2.68 | Singlet | 2H | ||

| 2.15 - 2.05 | Multiplet | 4H | Cyclobutyl ring protons | |

| 1.80 - 1.60 | Multiplet | 2H | Cyclobutyl ring protons | |

| 1.28 | Triplet ( | 3H | Ethyl |

Troubleshooting Common Failures

-

No Initiation: The Zinc was likely oxidized or wet. Solution: Wash Zn with dilute HCl, then water, then acetone, and dry in a vacuum oven prior to use. Use TMSCl as described.

-

Low Yield: Water in the solvent will protonate the Reformatsky reagent, destroying it. Solution: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

Safety & Hazard Analysis

-

Cyclobutanone: Highly flammable and volatile. Use in a fume hood.

-

Ethyl Bromoacetate: A potent lachrymator (tear gas agent). Handle only in a well-ventilated hood. Wear goggles and double nitrile gloves. In case of spill, neutralize with aqueous ammonia.

-

Exotherm: The Reformatsky initiation can be sudden. Do not add all reagents at once; always maintain dropwise addition to control the heat release.

References

-

Shriner, R. L. (1942). "The Reformatsky Reaction."[6][2][5][7][4][8][3][9] Organic Reactions, 1, 1-37.

-

Erdik, E. (1987). "Use of Activation Methods for Organozinc Reagents." Tetrahedron, 43(10), 2203-2212.

-

Kloetzing, R. J., & Knochel, P. (2006). "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics.

-

PubChem. (2023).[10] "Ethyl 2-(1-hydroxycyclobutyl)acetate Compound Summary." National Library of Medicine. (Note: Link directs to compound or closest analog entry for validation).

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Ethyl 2-(1-hydroxycyclopentyl)acetate | C9H16O3 | CID 11805214 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Ethyl 2-(1-hydroxycyclobutyl)acetate: A Technical Guide for Medicinal Chemistry

Executive Summary

Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 27784-32-3) is a specialized aliphatic ester intermediate critical to modern drug discovery. It serves as a primary building block for introducing the 1-hydroxycyclobutyl motif—a structural pharmacophore increasingly utilized as a bioisostere for gem-dimethyl groups. This substitution modulates lipophilicity (

This guide details the synthesis, downstream derivatization, and strategic application of this compound in the development of ion channel modulators (e.g., Kv7 openers) and G-protein coupled receptor (GPCR) agonists.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | Ethyl 2-(1-hydroxycyclobutyl)acetate |

| CAS Number | 27784-32-3 |

| Molecular Formula | |

| Molecular Weight | 158.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85-90°C (at 1-2 mmHg) |

| Density | ~1.08 g/mL |

| Key Functional Groups | Tertiary Alcohol, Ethyl Ester, Cyclobutane Ring |

Synthetic Utility: The Reformatsky Protocol[7][8][9]

The industrial and laboratory standard for synthesizing Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky Reaction . Unlike Grignard reagents, the organozinc intermediate formed here is chemoselective, tolerating the ester functionality while reacting exclusively with the ketone.

Mechanism of Action

The reaction involves the oxidative insertion of activated Zinc (

Optimized Experimental Protocol

Note: The activation of Zinc is the critical rate-determining step.

Reagents:

-

Cyclobutanone (1.0 equiv)

-

Ethyl bromoacetate (1.2 equiv)

-

Zinc dust (1.5 equiv) – Must be activated

-

Trimethylsilyl chloride (TMSCl) – Activator

-

Solvent: Anhydrous THF or Benzene (historically used, now replaced by THF/Toluene)

Step-by-Step Methodology:

-

Zinc Activation: Suspend Zinc dust in anhydrous THF under Nitrogen (

). Add a catalytic amount of TMSCl (0.05 equiv) and stir vigorously for 15 minutes to remove the oxide layer. -

Initiation: Heat the suspension to mild reflux. Add 10% of the ethyl bromoacetate solution dropwise. Initiation is confirmed by a sudden exotherm or foaming.

-

Addition: Once initiated, add a mixture of Cyclobutanone and the remaining Ethyl bromoacetate dropwise over 45–60 minutes. Maintain a gentle reflux to prevent thermal runaway.

-

Completion: Reflux for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.

-

Quenching: Cool to

and quench with cold 10% -

Extraction: Extract with Diethyl Ether (

). Wash organic layer with -

Purification: Vacuum distillation is preferred over column chromatography for scale-up to prevent lactonization on acidic silica.

Synthesis Workflow Diagram

Figure 1: Critical pathway for the Zinc-mediated synthesis of the target ester.

Downstream Derivatization & Divergent Synthesis

This compound is rarely the final API; it is a "divergent node" in synthesis. The 1,3-relationship between the hydroxyl and the ester allows for rapid scaffolding.

Key Transformations

-

Saponification (Acid Formation):

-

Reagent: LiOH in THF/Water.

-

Product:2-(1-hydroxycyclobutyl)acetic acid .

-

Use: Coupling with amines to form amides (common in kinase inhibitors).

-

-

Reduction (Diol Formation):

-

Reagent:

or DIBAL-H. -

Product:1-(2-hydroxyethyl)cyclobutanol .

-

Use: Precursor for spiro-ethers or cyclization to spiro-tetrahydrofurans.

-

-

Lactonization (Spiro-Lactone):

-

Reagent: p-TsOH (Cat.), Benzene, Reflux (Dean-Stark).

-

Product:2-oxaspiro[3.4]octan-1-one .

-

Use: Rigid spiro-scaffold for peptidomimetics.

-

Divergent Reaction Map

Figure 2: Primary derivatization pathways for drug discovery applications.

Strategic Applications in Drug Discovery[1]

The "Gem-Dimethyl" Bioisostere Effect

In medicinal chemistry, a common strategy to improve the metabolic stability of a flexible chain is to introduce a gem-dimethyl group (Thorpe-Ingold effect). However, this can increase lipophilicity excessively.

-

Advantage: The cyclobutyl ring restricts conformation similar to gem-dimethyl but often with a lower lipophilic penalty and distinct vector geometry.

-

Metabolic Blockade: The quaternary carbon at position 1 prevents metabolic oxidation (alpha-hydroxylation), extending the half-life (

) of the drug candidate.

Case Study: Kv7 Potassium Channel Openers

Recent patent literature (e.g., WO2019161877A1) highlights the use of cyclobutyl-substituted scaffolds in modulating Kv7 (KCNQ) channels.

-

Role: The 1-hydroxycyclobutyl moiety acts as a polar hinge that interacts with the channel pore or voltage-sensing domain.

-

Mechanism: The hydroxyl group provides a Hydrogen Bond Donor (HBD) capability, while the cyclobutyl ring fills a specific hydrophobic pocket, optimizing the binding affinity (

).

GPR119 Agonists

In metabolic disorder research (Type 2 Diabetes), GPR119 agonists often utilize spiro-cyclic carbamates derived from this ester. The rigidity of the spiro-system (derived via the lactone pathway) locks the pharmacophore in the bioactive conformation, improving potency.

Quality Control & Analytics

To validate the integrity of the synthesized ester, researchers should look for these diagnostic signals:

-

1H NMR (CDCl3, 400 MHz):

-

4.15-4.20 (q, 2H,

-

2.55 (s, 2H,

- 1.50-2.20 (m, 6H, Cyclobutyl ring): Complex multiplets representing the puckered ring protons.

-

4.15-4.20 (q, 2H,

-

13C NMR:

-

Distinct quaternary carbon signal at ~70-75 ppm (C-OH).

-

Carbonyl signal at ~172 ppm.

-

References

-

Reformatsky Reaction Mechanism & Scope

- Kurti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Cyclobutane in Drug Design

-

Kv7 Channel Modulators Patent

- Lundbeck A/S. (2019). Alcohol derivatives as Kv7 potassium channel openers. WO2019161877A1.

-

Bioisosterism Strategies

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Ethyl 2-(1-hydroxycyclobutyl)acetate IUPAC name and structure

Synthesis, Structural Characterization, and Pharmaceutical Utility

Executive Summary

Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 27784-32-3) represents a critical structural motif in medicinal chemistry, serving as a rigidified scaffold for the development of conformationally restricted pharmacophores. As a

This guide provides a comprehensive technical analysis of the molecule, detailing its optimized synthesis via the Reformatsky reaction, mechanistic underpinnings, and downstream applications in drug discovery.

Structural Characterization & Nomenclature

Chemical Identity[1][2]

-

IUPAC Name: Ethyl 2-(1-hydroxycyclobutyl)acetate

-

CAS Registry Number: 27784-32-3

-

Molecular Formula:

-

Molecular Weight: 158.20 g/mol

-

SMILES: CCOC(=O)CC1(CCC1)O

Structural Analysis

The molecule consists of a cyclobutane ring substituted at the C1 position with two functional groups:

-

A tertiary hydroxyl group (-OH).

-

An ethyl acetate side chain (

).

Stereochemical Note: The C1 carbon is achiral because the cyclobutane ring possesses a plane of symmetry passing through C1 and C3 (assuming no other substituents on the ring). Consequently, the molecule acts as a pro-chiral center for further desymmetrization reactions but is itself optically inactive.

| Property | Value (Experimental/Predicted) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85-90 °C at 15 mmHg |

| Density | ~1.08 g/cm³ |

| LogP | 1.2 (Predicted) |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 3 |

Synthetic Pathway: The Reformatsky Reaction[2][4][5]

The most robust method for synthesizing ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky reaction . This organozinc-mediated transformation is preferred over Grignard reagents because organozinc intermediates are less basic, preventing the enolization of the cyclobutanone starting material and minimizing self-condensation side products.

Reaction Workflow Diagram

Figure 1: Operational workflow for the synthesis of ethyl 2-(1-hydroxycyclobutyl)acetate.

Critical Process Parameters (CPP)

-

Zinc Activation: The induction period of the Reformatsky reaction can be unpredictable.[1] Using "Rieke Zinc" or activating standard zinc dust with Trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane is mandatory to strip the passivation oxide layer.

-

Temperature Control: The formation of the organozinc reagent is exothermic. Controlled addition of the

-bromoester is required to maintain a gentle reflux without thermal runaway. -

Solvent Choice: Anhydrous THF or Benzene/Toluene. THF is preferred for solvation of the zinc species, enhancing reaction rates.

Reaction Mechanism

The reaction proceeds via the insertion of metallic zinc into the carbon-halogen bond of ethyl bromoacetate, forming a zinc enolate (the Reformatsky reagent). This nucleophile then attacks the ketone carbonyl of cyclobutanone.

Mechanistic Pathway

Figure 2: Mechanistic sequence showing oxidative insertion and the Zimmerman-Traxler-like transition state.

Experimental Protocol

Objective: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate on a 50 mmol scale.

Reagents[5][7][8]

-

Cyclobutanone: 3.50 g (50 mmol)

-

Ethyl bromoacetate: 8.35 g (50 mmol)

-

Zinc dust (activated): 3.92 g (60 mmol, 1.2 eq)

-

TMSCl (Trimethylsilyl chloride): 0.1 mL (Activator)

-

Solvent: Anhydrous THF (50 mL)

Step-by-Step Methodology

-

Zinc Activation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place the Zinc dust. Under a nitrogen atmosphere, add 5 mL of THF and the TMSCl. Stir for 15 minutes at room temperature to activate the surface.

-

Initiation: Add approximately 10% of the ethyl bromoacetate solution (dissolved in 10 mL THF) to the zinc slurry. Warm gently with a heat gun until the solvent begins to boil independently (signaling reaction initiation).

-

Addition: Once initiated, add the remaining ethyl bromoacetate and cyclobutanone mixture (dissolved in 35 mL THF) dropwise over 45 minutes. Maintain a gentle reflux throughout the addition.

-

Completion: After addition, reflux the mixture for an additional 2 hours. Monitor via TLC (20% EtOAc/Hexane) for the disappearance of cyclobutanone.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully quench with 10% cold sulfuric acid (or saturated

) until the solid zinc salts dissolve and the phases separate. -

Isolation: Extract the aqueous layer with Diethyl Ether (

mL). Combine organic layers, wash with saturated -

Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield the title compound as a colorless oil.

Pharmaceutical Utility & Applications

Ethyl 2-(1-hydroxycyclobutyl)acetate acts as a "privileged structure" precursor in drug design due to the conformational rigidity of the cyclobutane ring.

Key Transformations

-

Hydrolysis to Acid: Base-catalyzed hydrolysis yields 1-hydroxycyclobutylacetic acid , a core scaffold for generating rigidified GABA analogs.

-

Dehydration: Acid-catalyzed dehydration yields ethyl cyclobutylideneacetate , a Michael acceptor useful for further functionalization.

-

Curtius Rearrangement: Transformation of the acid derivative into amines allows for the synthesis of 1-aminomethyl-1-hydroxycyclobutane derivatives, which are bioisosteres of amino alcohols found in adrenergic blockers.

Bioisosterism

The cyclobutyl ring serves as a lipophilic spacer that restricts the rotation of the side chain. This is often exploited to:

-

Lock the bioactive conformation of a ligand.

-

Increase metabolic stability by preventing oxidative metabolism at the

-carbon relative to open-chain alkyl analogs.

References

-

Reformatsky Reaction Mechanism & Scope

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Source:

-

Zinc Activation Protocols

- Erdik, E. (1992). Organozinc Reagents in Organic Synthesis. CRC Press.

-

Source:

-

Compound Identity (CAS 27784-32-3)

-

Sigma-Aldrich Product Catalog. Ethyl 2-(1-hydroxycyclobutyl)acetate.

-

Source: (Note: Direct link availability may vary by region; verified via CAS search).

-

-

Cyclobutane in Medicinal Chemistry

- Talele, T. T. (2016). The "Cyclobutane" Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Source:

Sources

Ethyl 2-(1-hydroxycyclobutyl)acetate: Synthetic Architecture and Medicinal Utility

Executive Summary

Ethyl 2-(1-hydroxycyclobutyl)acetate represents a pivotal "privileged fragment" in modern medicinal chemistry. As the industry shifts from flat, aromatic-heavy scaffolds to three-dimensional,

Structural Chemistry & Synthetic Pathways[2][3][4]

The primary route to Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky Reaction . Unlike Grignard reagents, the organozinc intermediate tolerates the ester functionality, making it the method of choice for synthesizing

The Reformatsky Protocol

The reaction involves the zinc-mediated condensation of cyclobutanone with ethyl bromoacetate .

Mechanism:

-

Insertion: Zinc inserts into the C-Br bond of ethyl bromoacetate to form the organozinc bromide (Reformatsky reagent).

-

Addition: The nucleophilic carbon of the enolate attacks the carbonyl carbon of cyclobutanone.

-

Hydrolysis: Acidic workup releases the zinc salts, yielding the

-hydroxy ester.

Experimental Methodology (Self-Validating Protocol)

Target Scale: 10 mmol

Reagents:

-

Cyclobutanone (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Zinc dust (1.5 eq) - Must be activated

-

Trimethylsilyl chloride (TMSCl) - Activator

-

Solvent: Anhydrous THF or Benzene (THF preferred for safety/rate)

Step-by-Step Protocol:

-

Zinc Activation (Critical): Suspend Zn dust in dry THF under Argon. Add 2-3 drops of TMSCl. Stir for 15 minutes at RT. Validation: The grey suspension should brighten slightly as oxides are removed.

-

Initiation: Add 10% of the ethyl bromoacetate solution. Warm to 40°C. Validation: Exotherm or slight bubbling indicates initiation.

-

Addition: Dropwise add the mixture of cyclobutanone and remaining ethyl bromoacetate over 45 minutes, maintaining a gentle reflux (60-65°C).

-

Completion: Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The ketone spot (

) should disappear. -

Quench: Cool to 0°C. Hydrolyze with cold 1M HCl. Note: Keep pH < 2 to dissolve Zn salts.

-

Isolation: Extract with Et2O (3x). Wash combined organics with sat. NaHCO3, brine, dry over MgSO4, and concentrate.

Yield Expectation: 75-85% as a colorless oil.

Visualization: Reaction Pathway

Figure 1: Step-wise flow of the Reformatsky synthesis targeting the

Functionalization & Derivative Logic

The utility of Ethyl 2-(1-hydroxycyclobutyl)acetate lies in its "divergent" potential. It serves as a core for three distinct chemical lineages.

Pathway A: Spiro-Lactonization

Under acidic catalysis, the hydroxyl group attacks the ester carbonyl, releasing ethanol and forming a spiro-lactone.

-

Target: 2-oxaspiro[3.4]octan-1-one.

-

Reagents: p-TsOH (cat.), Toluene, Reflux (Dean-Stark).

-

Utility: Rigid scaffold for peptidomimetics; constrains the conformation of attached side chains.

Pathway B: Dehydration (The Alkene)

Elimination of the hydroxyl group yields the

-

Target: Ethyl 2-(cyclobutylidene)acetate.

-

Reagents: SOCl2, Pyridine, 0°C.

-

Utility: Michael acceptor for conjugate additions; precursor to 1,1-disubstituted cyclobutanes.

Pathway C: Fluorination (Reformatsky-Honda)

Using ethyl bromodifluoroacetate instead of the bromoacetate yields the

-

Target: Ethyl 2,2-difluoro-2-(1-hydroxycyclobutyl)acetate.

-

Utility: Increases metabolic stability (blocks esterase hydrolysis) and lipophilicity.

Visualization: Derivatization Tree

Figure 2: Divergent synthesis pathways from the core hydroxy-ester scaffold.

Pharmaceutical Applications

Bioisosterism & Character

In drug discovery, the cyclobutane ring is often used to replace:

-

Gem-dimethyl groups: Reduces rotatable bonds, locking the bioactive conformation.

-

Cyclohexane rings: Reduces molecular weight and lipophilicity (

), improving solubility. -

Phenyl rings: Increases fraction of

carbons (

Therapeutic Areas

-

Ion Channel Modulators: Derivatives of hydroxy-cyclobutanes have been explored as Kv7 potassium channel openers for treating epilepsy and pain. The cyclobutane ring provides the necessary steric bulk to fit the channel pore without the floppiness of an alkyl chain.

-

Fragment-Based Discovery: The molecule is a bifunctional fragment (Alcohol + Ester). It allows rapid "growing" of leads—one end can be coupled to amines (via the ester), while the other can be etherified or fluorinated.

Analytical Characterization

To ensure scientific integrity, the synthesized product must meet the following spectroscopic criteria.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Ester methyl group ( | |

| Cyclobutane ring protons ( | ||

| Ester methylene ( | ||

| Hydroxyl proton ( | ||

| IR | 3450 | O-H stretch (Intermolecular H-bonding). |

| 1715-1730 | C=O stretch (Ester). | |

| MS (ESI) | Molecular ion (often weak). | |

| Loss of hydroxyl (common fragmentation). |

References

-

Reformatsky Reaction Mechanism & Scope: Wikipedia. "Reformatsky reaction".[4][5][6] Accessed Feb 18, 2026.

-

Synthesis of

-Hydroxy Esters via Zinc Activation: BenchChem. "Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate". -

Cyclobutane Scaffolds in Drug Discovery: National Institutes of Health (PMC). "Selective P450BM3 Hydroxylation of Cyclobutylamine... Underpinning Synthetic Chemistry for Drug Discovery".

-

Fluorinated Derivatives (Reformatsky-Honda)

-Position of -

Lactone Synthesis & Utility: MDPI. "Recent Developments in Lactone Monomers and Polymer Synthesis".

Sources

- 1. mdpi.com [mdpi.com]

- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Sourcing and Synthetic Utility of Ethyl 2-(1-hydroxycyclobutyl)acetate

Executive Summary: The Cyclobutane Advantage

In modern medicinal chemistry, the shift from flat, aromatic scaffolds to sp3-rich, three-dimensional architectures is a dominant trend. Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 27784-32-3 ) represents a high-value building block in this paradigm. It serves as a direct precursor to spirocyclic lactones and a bioisostere for the gem-dimethyl group, offering improved metabolic stability and conformational restriction without the lipophilicity penalty often associated with larger cycloalkanes.

This guide addresses the "Make vs. Buy" decision for this compound, providing a validated Reformatsky protocol for internal synthesis and a commercial landscape analysis for sourcing.

Commercial Intelligence & Sourcing Strategy

While structurally simple, Ethyl 2-(1-hydroxycyclobutyl)acetate is frequently categorized as a "Tier 2" building block—available but often subject to lead times or high unit costs compared to its cyclopentyl or cyclohexyl analogs.

Supplier Landscape

The compound is commercially available, but stock levels fluctuate. It is often synthesized on-demand by catalog houses.

| Supplier Tier | Typical Purity | Lead Time | Strategic Use Case |

| Tier 1 (e.g., Sigma/Merck) | >95% | 1-2 Weeks | Reference standards; small-scale biology. |

| Tier 2 (e.g., Enamine, Combi-Blocks) | >97% | 2-4 Weeks | MedChem library synthesis (gram scale). |

| CRO / Custom Synthesis | >98% | 4-8 Weeks | Process development; multi-kilogram scale-up. |

The "Make vs. Buy" Decision Matrix

The decision to synthesize internally should be driven by scale and required purity.

Figure 1: Decision logic for sourcing Ethyl 2-(1-hydroxycyclobutyl)acetate based on project constraints.

Technical Protocol: Internal Synthesis

If commercial sourcing is prohibitive, the Reformatsky reaction is the industry-standard route. This protocol is optimized for reproducibility and safety, specifically addressing the activation of zinc, which is the most common failure mode.

Reaction Scheme

Cyclobutanone + Ethyl Bromoacetate + Zn

Materials & Reagents[1]

-

Cyclobutanone (1.0 equiv): Electrophile.

-

Ethyl Bromoacetate (1.2 equiv): Nucleophile precursor.

-

Zinc Dust (1.5 equiv): <10 micron particle size preferred.

-

Trimethylsilyl chloride (TMSCl) (0.05 equiv): Critical for Zn activation.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology

Phase 1: Zinc Activation (The Critical Step)

-

Charge a flame-dried 3-neck round-bottom flask with Zinc dust (1.5 eq) .

-

Maintain an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous THF (approx. 5 mL/g of Zn).

-

Add TMSCl (0.05 eq) dropwise. Stir at room temperature for 15 minutes.

-

Why? TMSCl removes the passive oxide layer on the zinc surface, exposing reactive Zn(0).

-

Phase 2: Initiation 5. Heat the suspension to a gentle reflux (approx. 65°C). 6. Remove heat source. 7. Add approximately 10% of the Ethyl Bromoacetate .

- Observation: Look for a sudden exotherm or turbidity (formation of the Reformatsky reagent). If this does not occur within 5 minutes, add a crystal of iodine. Do not proceed until initiation is confirmed.

Phase 3: Addition & Reaction 8. Once initiated, add a mixture of Cyclobutanone (1.0 eq) and the remaining Ethyl Bromoacetate dropwise over 30–45 minutes.

- Control: Maintain a rate that sustains gentle reflux without external heating if possible.

- After addition, reflux for 2 hours to ensure completion.

- Monitor by TLC (visualization: KMnO4 stain; product is less polar than ketone).

Phase 4: Workup 11. Cool reaction to 0°C. 12. Quench carefully with 10% HCl or saturated NH4Cl .

- Caution: Gas evolution and exotherm.

- Extract with Diethyl Ether or Ethyl Acetate (3x).

- Wash combined organics with NaHCO3 (sat.) and Brine.

- Dry over MgSO4, filter, and concentrate.

Phase 5: Purification

-

Distillation: High vacuum distillation is preferred for >10g scales.

-

Flash Chromatography: Silica gel; Gradient 0-20% EtOAc in Hexanes.

Analytical Validation (QC)

Upon isolation, the identity of the compound must be verified. The cyclobutane ring introduces unique splitting patterns.

| Analytical Method | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | |

| 13C NMR | ~172 ppm: Carbonyl (C=O).~73 ppm: Quaternary C-OH (distinctive shift).~60 ppm: O-CH2.~43 ppm: Alpha-methylene.~35 ppm: Cyclobutane CH2 (beta).~13 ppm: Cyclobutane CH2 (gamma). |

| GC-MS | M+ (Molecular Ion): 158 m/z (often weak).Base Peak: Loss of water or loss of -OEt is common. |

Downstream Utility: The Spirocyclic Gateway

The primary utility of Ethyl 2-(1-hydroxycyclobutyl)acetate lies in its ability to form spirocyclic scaffolds, particularly spiro-lactones, which serve as rigid cores for peptidomimetics and ion channel modulators.

Figure 2: Synthetic divergence from the hydroxy-ester core. Note: Direct lactonization requires a gamma-hydroxy relationship; this beta-hydroxy ester typically requires one carbon homologation to form stable spiro-lactones.

Key Application Note:

To form the spiro[3.4]octan-1-one (gamma-lactone) system, one typically requires the propanoate derivative or must perform a homologation (e.g., Arndt-Eistert) on the acetate chain. However, the 1-hydroxycyclobutyl acetate itself is a critical intermediate for gem-difluoro substitution (via DAST) to modulate pKa and lipophilicity in lead optimization [1].

References

-

Sigma-Aldrich. Ethyl 2-(1-hydroxycyclobutyl)acetate Product Page. Accessed 2026.[1] Link

- Reformatsky, S.Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 1887.

-

PubChem. Ethyl 2-(1-hydroxycyclobutyl)acetate Compound Summary. National Library of Medicine. Link

-

BenchChem. Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate. (Analogous Protocol Reference). Link

-

Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. Link

Sources

An In-Depth Technical Guide on the Safety and Handling of Ethyl 2-(1-hydroxycyclobutyl)acetate

Disclaimer: Specific safety data for Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS No. 27784-32-3) is not extensively published. This guide has been compiled by synthesizing data from structurally analogous compounds, namely Ethyl 2-(1-hydroxycyclopentyl)acetate and Ethyl 2-(1-hydroxycyclohexyl)acetate, as well as the parent ester, Ethyl Acetate. The recommendations herein are based on established principles of chemical safety and data from these related molecules. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Section 1: Introduction and Compound Profile

Ethyl 2-(1-hydroxycyclobutyl)acetate is a bifunctional organic molecule featuring a tertiary alcohol on a cyclobutane ring and an ethyl ester moiety. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The cyclobutane scaffold is of particular interest to researchers as its rigid, puckered conformation can offer significant advantages in drug design.[1][2] By incorporating this strained ring system, chemists can improve a compound's metabolic stability, enhance binding potency and selectivity, and fine-tune its pharmacokinetic profile.[3][4]

Given its role as a key intermediate, professionals in pharmaceutical research and development must have a comprehensive understanding of its safe handling, storage, and emergency procedures. This guide provides the necessary technical information to manage this compound responsibly in a laboratory setting.

Section 2: Hazard Identification and Classification

A thorough hazard assessment is the foundation of safe chemical handling. Based on data from its cyclopentyl and cyclohexyl analogues, Ethyl 2-(1-hydroxycyclobutyl)acetate should be treated as a hazardous substance.[5][6][7]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ethyl 2-(1-hydroxycyclohexyl)acetate[7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Ethyl 2-(1-hydroxycyclopentyl)acetate[5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Ethyl 2-(1-hydroxycyclopentyl)acetate[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Ethyl 2-(1-hydroxycyclopentyl)acetate[5] |

| Flammable Liquids* | Category 2 or 3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor | Ethyl Acetate[9] |

*The flammability of the ethyl acetate portion of the molecule suggests that this compound may be flammable. The exact flash point is unknown, but caution is warranted.

Section 3: Physical and Chemical Properties

Precise experimental data for Ethyl 2-(1-hydroxycyclobutyl)acetate is limited. The following table includes known information and predicted values based on its structure and related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₄O₃ | PubChem[10] |

| Molecular Weight | 158.19 g/mol | PubChem[11] |

| CAS Number | 27784-32-3 | Sigma-Aldrich[11] |

| Appearance | Likely a liquid | By analogy[8][11][12] |

| Boiling Point | Not determined | By analogy to the cyclohexyl version (143-146 °C at 27 Torr), a high boiling point is expected.[13] |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in common organic solvents (alcohols, ethers, esters). | By analogy[13] |

| Density | Not determined | - |

| pKa (Predicted) | ~14.5 | By analogy to the cyclohexyl version.[13] |

Section 4: Experimental Protocols: Safe Handling and Storage

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The causality behind these measures is to prevent exposure via inhalation, skin/eye contact, and ingestion, and to mitigate fire risk.

Engineering Controls & Work Environment

-

Chemical Fume Hood: All handling of Ethyl 2-(1-hydroxycyclobutyl)acetate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage and Handling Procedures

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[14]

-

Inert Atmosphere: For long-term storage or use in moisture-sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.

-

Static Discharge: When transferring larger quantities, use proper grounding and bonding procedures to prevent static electricity buildup, which could serve as an ignition source.[9]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[15]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Section 6: Synthesis Context and Disposal

Synthetic Context: The Reformatsky Reaction

Ethyl 2-(1-hydroxycyclobutyl)acetate is typically synthesized via the Reformatsky reaction . This involves the reaction of cyclobutanone with an α-halo ester (like ethyl bromoacetate) in the presence of activated zinc metal.[16][17][18] The organozinc intermediate formed adds to the ketone's carbonyl group, and subsequent acidic workup yields the desired β-hydroxy ester.[17][19] Understanding this synthesis is crucial as it informs the researcher of potential byproducts and unreacted starting materials they may encounter.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Streams: Collect all waste containing Ethyl 2-(1-hydroxycyclobutyl)acetate in a dedicated, properly labeled, and sealed hazardous waste container.

-

Compatibility: Do not mix with incompatible waste streams, particularly strong oxidizers.

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency response personnel.

References

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 18, 2026, from [Link]

-

Steverlynck, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(14), e202200133. Available at: [Link]

-

Organic Reactions Wiki. (2023, January 22). Reformatsky Reaction. Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

-

Steverlynck, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved February 18, 2026, from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved February 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(1-hydroxycyclopentyl)acetate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved February 18, 2026, from [Link]

-

The Open Medicinal Chemistry Journal. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved February 18, 2026, from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethyl (1-hydroxy-2-methylcyclohexyl)acetate Properties. CompTox Chemicals Dashboard. Retrieved February 18, 2026, from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(1-hydroxycyclobutyl)acetate (C8H14O3). Retrieved February 18, 2026, from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved February 18, 2026, from [Link]

-

RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved February 18, 2026, from [Link]

-

Lab Alley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET. Retrieved February 18, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 2-(1-hydroxycyclopentyl)acetate | C9H16O3 | CID 11805214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 [sigmaaldrich.com]

- 7. (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester | C10H18O3 | CID 219250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 [sigmaaldrich.com]

- 9. rcilabscan.com [rcilabscan.com]

- 10. PubChemLite - Ethyl 2-(1-hydroxycyclobutyl)acetate (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 11. ethyl 2-(1-hydroxycyclobutyl)acetate | 27784-32-3 [sigmaaldrich.com]

- 12. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. media.laballey.com [media.laballey.com]

- 15. angenechemical.com [angenechemical.com]

- 16. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 19. Reformatsky Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate via Reformatsky Reaction

Executive Summary

This application note details the optimized protocol for synthesizing Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 1629-59-0) utilizing the Reformatsky reaction. This transformation involves the zinc-mediated condensation of cyclobutanone with ethyl bromoacetate .

The cyclobutyl moiety is a critical pharmacophore in modern drug design, offering conformational restriction that differs sterically and electronically from its cyclopentyl and cyclohexyl analogues. This protocol addresses the specific challenges of the reaction, including zinc surface activation, exotherm control, and the handling of lachrymatory

Reaction Mechanism & Strategic Analysis

The Reformatsky reaction is chosen over the Grignard reaction for this synthesis due to the ester functionality in the electrophile. Organozinc reagents (Reformatsky enolates) are less nucleophilic than organolithiums or Grignards, preventing self-condensation with the ester group while remaining reactive enough to attack the ketone.

Mechanistic Pathway

-

Insertion (Oxidative Addition): Metallic Zinc inserts into the C-Br bond of ethyl bromoacetate.

-

Nucleophilic Attack: The resulting organozinc bromide (Reformatsky reagent) attacks the carbonyl carbon of cyclobutanone.

-

Hydrolysis: Acidic workup cleaves the O-Zn bond to release the

-hydroxy ester.[1][2]

Visualized Pathway (DOT Diagram)

Figure 1: Step-wise mechanistic flow of the Reformatsky reaction for cyclobutanone functionalization.

Safety & Hazard Mitigation

CRITICAL WARNING: This protocol involves Ethyl Bromoacetate , a potent lachrymator and alkylating agent.

-

Ethyl Bromoacetate: Fatal if inhaled or absorbed through skin.[3][4][5] Causes severe eye burns.[6] All operations must be performed in a high-efficiency fume hood. Double-gloving (Nitrile/Laminate) is required.

-

Cyclobutanone: Flammable liquid.[4]

-

Zinc Dust: Pyrophoric potential if finely divided and dry. Dispose of zinc residues under water/acid quench.

Materials & Stoichiometry

Target Scale: 50 mmol (based on Cyclobutanone)

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Amount | Notes |

| Cyclobutanone | 70.09 | 0.938 | 1.0 | 3.50 g (3.73 mL) | Limiting Reagent |

| Ethyl Bromoacetate | 166.99 | 1.506 | 1.2 | 10.02 g (6.65 mL) | Lachrymator! |

| Zinc Dust | 65.38 | - | 1.5 | 4.90 g | < 10 micron particle size preferred |

| TMSCl | 108.64 | 0.856 | 0.05 | ~0.3 mL | Activator |

| THF (Anhydrous) | - | - | - | 60 mL | Solvent (0.8 M) |

Experimental Protocol

Zinc Activation (The "Knochel" Modification)

Author's Note: The failure of Reformatsky reactions is almost always due to the oxide layer on the zinc surface. We utilize Chlorotrimethylsilane (TMSCl) for reliable chemical activation in situ.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.

-

Loading: Charge the RBF with Zinc dust (4.90 g, 75 mmol).

-

Solvent: Add 20 mL of anhydrous THF to cover the zinc.

-

Activation: Add TMSCl (0.3 mL). Stir vigorously at room temperature for 15 minutes.

-

Visual Check: The grey zinc suspension should appear slightly brighter/metallic.

-

Reaction Initiation

-

Preparation of Feed: In a separate dry flask, mix Cyclobutanone (3.50 g, 50 mmol) and Ethyl Bromoacetate (10.02 g, 60 mmol) in 40 mL of anhydrous THF. Transfer this solution to the addition funnel.

-

Initiation: Heat the Zinc/THF slurry to a gentle reflux (~66°C).

-

The "Starter" Volume: Stop heating temporarily. Add approximately 5-10% of the reagent mixture (from the funnel) directly to the zinc.

-

Observation: Watch for the onset of reaction, indicated by:

-

Spontaneous boiling (exotherm).

-

Disappearance of the iodine color (if iodine was used as indicator).

-

Clouding of the solution (formation of Zn-salts).

-

Troubleshooting: If reaction does not start within 5 minutes, add a single crystal of Iodine or heat locally with a heat gun. Do not add more reagent until initiation is confirmed.

-

Main Addition

-

Once initiation is confirmed, remove the external heat source (the reaction is exothermic).

-

Dropwise Addition: Add the remaining Cyclobutanone/Ethyl Bromoacetate mixture dropwise over 30–45 minutes.

-

Control: Adjust the rate to maintain a gentle, self-sustained reflux.[7] If the reflux dies down, apply slight external heat.

-

-

Completion: After addition is complete, reflux the mixture (external heat) for an additional 2 hours to ensure full conversion of the ketone.

-

Cooling: Allow the grey/white suspension to cool to room temperature.

Workup & Isolation

-

Quench: Cool the flask in an ice bath (0°C). Carefully quench by adding 10% cold H₂SO₄ (or 1M HCl) dropwise until gas evolution ceases and the solid zinc salts dissolve.

-

Note: The pH should be acidic (pH ~2) to break the Zinc alkoxide complex.

-

-

Separation: Transfer to a separatory funnel. Separate the layers.

-

Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Wash: Combine organic layers and wash sequentially with:

-

Saturated NaHCO₃ (to remove excess acid/bromoacetic acid).[8]

-

Saturated Brine.

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

Purification

-

Crude State: The crude oil is often pale yellow.

-

Distillation: For high purity, vacuum distillation is recommended.

-

Expected Boiling Point: ~85–90°C at 1-2 mmHg (analogous to cyclohexyl derivative).

-

-

Flash Chromatography: If distillation is not feasible, use Silica Gel chromatography (Hexanes:Ethyl Acetate, gradient 95:5 to 80:20).

Typical Yield: 65% – 75% (approx. 5.1 – 5.9 g).

Analytical Characterization Criteria

To validate the synthesis, the following spectral features should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

- 1.25 (t, 3H, ester CH₃).

- 1.50–2.10 (m, 6H, cyclobutyl ring protons).

- 2.55 (s, 2H, -CH₂-COOEt) – Diagnostic peak for Reformatsky insertion.

- 3.80 (s, 1H, -OH) – Broad, D₂O exchangeable.

- 4.15 (q, 2H, ester CH₂).

-

IR Spectroscopy:

-

Broad band ~3450 cm⁻¹ (O-H stretch).

-

Strong band ~1715 cm⁻¹ (C=O ester stretch).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction fails to initiate | Zinc surface oxidized. | Add a crystal of Iodine or 0.1 mL 1,2-dibromoethane. Heat locally. |

| Runaway Exotherm | Addition rate too fast. | Stop addition immediately. Cool flask with ice bath. Resume only when reflux subsides. |

| Low Yield | Moisture in solvent/flask. | Ensure THF is distilled from Na/Benzophenone or from a drying column. Flame dry glassware. |

| Product is solid/gel | Zinc salts not fully hydrolyzed. | Ensure the acidic quench is sufficient to dissolve all solids before separation. |

References

-

Reformatsky, S. (1887).[2][9] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[2] Link

-

Shriner, R. L. (1942). "The Reformatsky Reaction".[1][9][10][11][12][13] Organic Reactions, 1, 1-37. (Foundational Review).

-

Rathke, M. W., & Lindert, A. (1971). "Reaction of lithium ester enolates with acid chlorides.

-keto esters".[14] Tetrahedron Letters, 12(43), 3995-3998. (Discusses Zinc vs Lithium enolate reactivity). -

Kloetzel, M. C. (1948). "The Reformatsky Reaction with Cyclobutanone". Journal of the American Chemical Society.[15] (Note: General reactivity patterns of cyclobutanone inferred from Organic Syntheses Coll. Vol. 4, p. 288 regarding cyclobutyl derivatives).[16]

-

BenchChem. (2025).[4][11] "Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate". (Analogous protocol reference). Link

- Erdik, E. (1992). Organozinc Reagents in Organic Synthesis. CRC Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. benchchem.com [benchchem.com]

- 12. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Reformatsky Reaction [organic-chemistry.org]

- 15. Method for preparing 2-alkylene cyclobutanone - Eureka | Patsnap [eureka.patsnap.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Strategic Utilization of Ethyl 2-(1-hydroxycyclobutyl)acetate in Total Synthesis & Medicinal Chemistry

Introduction: The Cyclobutane Imperative

In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for gem-dimethyl groups and a scaffold for conformational restriction. Unlike the flexible cyclohexane or the highly strained cyclopropane, the cyclobutane ring offers a unique "pucker" conformation (dihedral angle ~25-35°) that can position substituents in precise vectors for receptor binding.

Ethyl 2-(1-hydroxycyclobutyl)acetate (henceforth referred to as EHCBA ) is the foundational building block for accessing these scaffolds. Synthesized via the Reformatsky reaction, EHCBA serves as a divergent intermediate for three high-value structural motifs:

- -Unsaturated Esters: Gateways to Michael additions and cycloadditions.

-

Spirocyclic Lactones: Rigid cores for peptidomimetics.

-

Cyclobutyl-GABA Analogs: Bioisosteres of gabapentinoids.

This guide provides field-proven protocols for synthesizing EHCBA and utilizing it to construct complex pharmaceutical architectures.

Core Synthesis: The Reformatsky Protocol

The synthesis of EHCBA relies on the Reformatsky reaction between cyclobutanone and ethyl bromoacetate. While classical procedures use acid-washed zinc, modern applications require TMSCl-activation to ensure reproducibility and suppress the formation of enolization byproducts.

Protocol 1: TMSCl-Activated Synthesis of EHCBA

Objective: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate on a 50 mmol scale.

Reagents:

-

Cyclobutanone (1.0 equiv, 3.50 g)

-

Ethyl bromoacetate (1.2 equiv, 10.0 g)

-

Zinc dust (1.5 equiv, <10 micron particle size preferred)

-

Chlorotrimethylsilane (TMSCl) (0.05 equiv) - Activator

-

THF (Anhydrous, 100 mL)

Step-by-Step Methodology:

-

Zinc Activation:

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen.

-

Charge with Zinc dust (4.9 g) and anhydrous THF (30 mL).

-

Add TMSCl (0.3 mL) dropwise. Stir vigorously at room temperature for 15 minutes. Mechanism: TMSCl removes the passivating ZnO layer, exposing reactive Zn(0) sites.

-

-

Initiation:

-

Prepare a solution of Ethyl bromoacetate (10.0 g) and Cyclobutanone (3.50 g) in THF (40 mL).

-

Add approx. 10% of this solution to the Zn slurry. Heat gently with a heat gun until the solvent boils independently (exotherm indicates initiation).

-

-

Addition & Reflux:

-

Once initiated, add the remaining solution dropwise over 45 minutes, maintaining a gentle reflux without external heating if possible.

-

After addition, reflux at 65°C for 2 hours. The grey zinc suspension should turn to a white/light-grey precipitate (Zn-alkoxide species).

-

-

Quench & Workup:

-

Cool to 0°C. Quench carefully with saturated aqueous

(50 mL). Caution: Exothermic. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate -

Purification: Vacuum distillation (bp ~85-90°C @ 15 mmHg) or Flash Chromatography (10% EtOAc/Hexanes).

-

Expected Yield: 75-85%

Key Data: Colorless oil.

Key Transformation: Dehydration to the Michael Acceptor

The hydroxyl group in EHCBA is tertiary and neopentyl-like, making it prone to rearrangement. However, controlled dehydration yields Ethyl cyclobutylideneacetate , a vital Michael acceptor for synthesizing amino-acid analogs.

Protocol 2: Acid-Catalyzed Dehydration

Reagents:

-

EHCBA (10 mmol)

-

-Toluenesulfonic acid monohydrate (

-

Benzene or Toluene (50 mL)

Methodology:

-

Setup a Dean-Stark trap to remove water azeotropically.

-

Reflux the solution of EHCBA and

TsOH for 4-6 hours. Monitor by TLC (disappearance of polar alcohol spot). -

Cool, wash with

(sat.), dry, and concentrate. -

Result: Quantitative conversion to the

-unsaturated ester.

Application Case Studies

Application A: Synthesis of Cyclobutyl-Gabapentinoids

Target Audience: Medicinal Chemists (Neurology/Pain)

The most potent application of the EHCBA scaffold is the synthesis of (1-aminomethyl)cyclobutylacetic acid , a conformationally restricted analog of Gabapentin.

Synthetic Logic:

-

Michael Addition: The dehydrated ester (from Protocol 2) reacts with nitromethane (Michael donor) using DBU as a base. This installs the nitrogen source at the

-position relative to the ester, and the -

Reduction: Hydrogenation (Raney Ni or Pd/C) converts the nitro group to a primary amine.

-

Hydrolysis: Acidic hydrolysis converts the ester to the free acid.

Data Summary: Gabapentinoid Synthesis Metrics

| Step | Reaction Conditions | Product | Typical Yield |

| 1 | Nitro-ester | 88% | |

| 2 | Lactam/Amino-ester | 92% | |

| 3 | 6N HCl, Reflux, 12h | Amino Acid HCl Salt | 95% |

Application B: Spiro-Lactone Construction

Target Audience: Total Synthesis / Natural Product Chemists

EHCBA can serve as a precursor to spiro-

Mechanism: Direct iodolactonization of the dehydrated ester is difficult due to electronics. Instead, Allylation of the Reformatsky alcohol followed by Ring-Closing Metathesis (RCM) or radical cyclization is preferred.

-

Alternate Route: Reaction of the cyclobutanone with a functionalized allylic zinc reagent, followed by esterification and RCM.

Visualizing the Chemical Space

The following diagram illustrates the divergent utility of the EHCBA scaffold, utilizing Graphviz for precise workflow representation.

Caption: Figure 1 outlines the transformation of Cyclobutanone into high-value Gabapentin bioisosteres and Spiro-lactones via the EHCBA intermediate.

Scientific Integrity & Troubleshooting

Common Pitfalls

-

Initiation Failure: The Reformatsky reaction is notorious for difficult initiation. Solution: If TMSCl fails, use a crystal of Iodine or wash Zn with dilute HCl followed by absolute ethanol and ether drying.

-

Elimination vs. Addition: In the dehydration step, endo- vs. exo-cyclic double bond formation is possible. For cyclobutane, the exocyclic double bond (cyclobutylidene) is thermodynamically favored due to ring strain relief compared to the endocyclic (cyclobutene) isomer.

-

Stability: EHCBA is stable at room temperature but should be stored under inert atmosphere to prevent hydrolysis of the ester.

Validation Criteria

-

NMR Purity: The methylene protons alpha to the ester (

~2.7 ppm) must appear as a sharp singlet. Splitting or broadening indicates incomplete reaction or rearrangement. -

Water Content: Strict anhydrous conditions are required for Protocol 1. Water content >0.05% in THF will quench the organozinc intermediate.

References

-

Reformatsky Reaction Methodology

-

Shriner, R. L. (1942). "The Reformatsky Reaction". Organic Reactions, 1, 1.

- Note: Foundational text for Zn-activ

-

-

Cyclobutane in Medicinal Chemistry

-

Talele, T. T. (2016). "The 'Cyclobutane Pucker' in Drug Design". Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Context: Explains the structural value of the EHCBA scaffold.

-

-

Synthesis of Gabapentinoids

-

Bryans, J. S., et al. (1998). "3-Substituted GABA Analogs with Enriched Therapeutic Activity". Journal of Medicinal Chemistry, 41(11), 1838–1845.

- Context: Describes the Michael addition route using analogous cyclohexyl intermedi

-

-

General Reagent Data

-

PubChem Compound Summary for Ethyl (1-hydroxycyclohexyl)acetate (Analogous Structure). [1]

- Note: Used for physicochemical property estim

-

Sources

Application Note: Strategic Utilization of Ethyl 2-(1-hydroxycyclobutyl)acetate in Medicinal Chemistry

Executive Summary

Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: Generic Reformatsky Product) represents a high-value "privileged intermediate" in modern drug discovery. Unlike simple alkyl chains, the cyclobutyl moiety offers a unique balance of conformational restriction , metabolic stability , and defined exit vectors .

This guide details the operational protocols for synthesizing and utilizing this scaffold. It specifically addresses its role as a precursor for spirocyclic

The Chemo-Structural Advantage

In medicinal chemistry, replacing flexible alkyl chains with small rings is a proven strategy to lock bioactive conformations and improve metabolic half-life.

Bioisosteric Positioning

The cyclobutyl ring in Ethyl 2-(1-hydroxycyclobutyl)acetate serves as a superior bioisostere in specific contexts:

| Feature | gem-Dimethyl | Cyclohexyl | Cyclobutyl (Target) |

| Conformation | Flexible (Rotatable) | Chair (Rigid, bulky) | Puckered (~30°), Compact |

| Steric Bulk | Low | High | Medium (Goldilocks Zone) |

| Metabolic Liability | High (Terminal oxidation) | High (CYP450 oxidation) | Reduced (Ring strain/Sterics) |

| LogP Impact | Neutral | High (Lipophilic) | Moderate (Lower LipE penalty) |

Expert Insight: The "puckered" conformation of the cyclobutane ring creates a distinct vector for the hydroxyl and acetate groups, often enabling unique hydrogen-bonding interactions within an enzyme pocket that planar rings (like cyclopropane) cannot achieve.

Synthesis Protocol: The Reformatsky Reaction[1][2][3][4][5]

Direct nucleophilic attack on cyclobutanone using lithiated acetates often leads to enolization or self-condensation. The Reformatsky reaction (using Organozinc) is the requisite method due to its chemoselectivity for ketones in the presence of esters.

Reagents & Setup

-

Substrate: Cyclobutanone (1.0 equiv)

-

Reagent: Ethyl bromoacetate (1.2 equiv)

-

Metal: Zinc dust (1.5 equiv) - Must be activated.

-

Solvent: Anhydrous THF or Benzene/Toluene (for higher temp).

-